Ethyl 3-(benzyloxy)-4-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

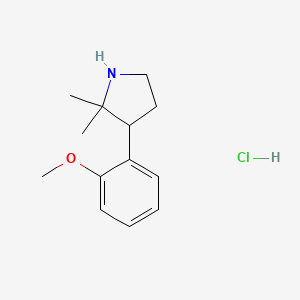

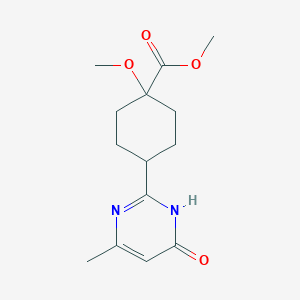

Le 3-(benzyloxy)-4-hydroxybenzoate d'éthyle est un composé organique appartenant à la classe des benzoates. Il est caractérisé par la présence d'un groupe benzyloxy et d'un groupe hydroxyle liés à un cycle benzénique, avec un groupe ester d'éthyle.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le 3-(benzyloxy)-4-hydroxybenzoate d'éthyle peut être synthétisé par plusieurs méthodes. Une approche courante implique l'estérification de l'acide 3-(benzyloxy)-4-hydroxybenzoïque avec de l'éthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction est généralement effectuée sous reflux pour assurer une conversion complète de l'acide en ester.

Une autre méthode implique l'utilisation de bromure de benzyle et d'acide 4-hydroxybenzoïque, suivie d'une estérification avec de l'éthanol. Les conditions réactionnelles incluent l'utilisation d'une base telle que le carbonate de potassium pour faciliter la réaction de substitution nucléophile.

Méthodes de production industrielle

En milieu industriel, la production de 3-(benzyloxy)-4-hydroxybenzoate d'éthyle peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs peuvent optimiser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(benzyloxy)-4-hydroxybenzoate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en un groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe ester peut être réduit en un alcool en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le groupe benzyloxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Bromure de benzyle et une base telle que le carbonate de potassium.

Principaux produits formés

Oxydation : Acide 3-(benzyloxy)-4-oxobenzoïque.

Réduction : Alcool 3-(benzyloxy)-4-hydroxybenzyle d'éthyle.

Substitution : Divers benzoates substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Le 3-(benzyloxy)-4-hydroxybenzoate d'éthyle a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Il sert de sonde pour étudier les interactions enzyme-substrat en raison de sa similitude structurale avec les substrats naturels.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Mécanisme d'action

Le mécanisme d'action du 3-(benzyloxy)-4-hydroxybenzoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec les sites actifs des enzymes, influençant ainsi leur activité. Le groupe benzyloxy peut augmenter la lipophilie du composé, facilitant son passage à travers les membranes cellulaires. Le groupe ester peut subir une hydrolyse pour libérer le dérivé actif de l'acide benzoïque, qui peut ensuite exercer ses effets biologiques.

Applications De Recherche Scientifique

Ethyl 3-(benzyloxy)-4-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 3-(benzyloxy)-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its biological effects.

Comparaison Avec Des Composés Similaires

Le 3-(benzyloxy)-4-hydroxybenzoate d'éthyle peut être comparé à d'autres composés similaires tels que :

4-hydroxybenzoate d'éthyle : Manque le groupe benzyloxy, le rendant moins lipophille.

3-(Benzyloxy)-4-hydroxybenzoate de méthyle : Structure similaire mais avec un groupe ester de méthyle au lieu d'un groupe ester d'éthyle.

3-(Benzyloxy)-4-méthoxybenzoate d'éthyle : Contient un groupe méthoxy au lieu d'un groupe hydroxyle, modifiant sa réactivité et son activité biologique.

Le caractère unique du 3-(benzyloxy)-4-hydroxybenzoate d'éthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C16H16O4 |

|---|---|

Poids moléculaire |

272.29 g/mol |

Nom IUPAC |

ethyl 4-hydroxy-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |

Clé InChI |

GIXTXPIFLIDJHG-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)

![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)